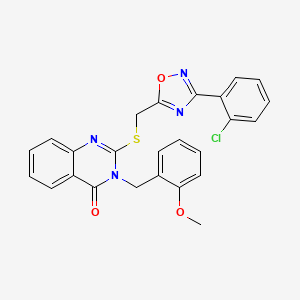![molecular formula C23H22N4O3 B2798662 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1170484-97-5](/img/structure/B2798662.png)
2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzimidazole, a piperazine, and a chromen-4-one. Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many important drugs and other useful compounds . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Chromen-4-one is a chemical structure found in a variety of natural products, including vitamin K and some flavonoids.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole portion of the molecule is planar due to the conjugation of the nitrogen atoms with the benzene ring. The piperazine ring is likely to adopt a chair conformation, and the chromen-4-one portion of the molecule contains a fused six-membered benzene ring and a five-membered lactone ring .Chemical Reactions Analysis
Benzimidazoles, piperazines, and chromen-4-ones can all undergo a variety of chemical reactions. Benzimidazoles can act as ligands in coordination chemistry, and can also undergo electrophilic substitution reactions . Piperazines can act as bases, and can undergo reactions with electrophiles at the nitrogen atoms . Chromen-4-ones can undergo reactions at the carbonyl group, including nucleophilic addition and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and chromen-4-one portions of the molecule. In general, benzimidazoles are solid at room temperature, and many are soluble in common organic solvents . Piperazines are often liquids at room temperature, and are usually soluble in water .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds incorporating N-piperazines and related congeners, synthesized from 7-amino-4-methylcoumarin derivatives, demonstrated significant antitumor activity against various cancer cell lines. Notably, specific derivatives showed potent activity against MCF-7 (breast cancer) and K562 (leukemia) cells, highlighting their potential as anticancer agents (Mustafa et al., 2011).
Anti-Inflammatory Activity
Another research area involves the synthesis of benzimidazole derivatives with potential anti-inflammatory properties. Compounds synthesized exhibited moderate to significant anti-inflammatory activity, as evidenced by in vitro and in vivo studies, suggesting their utility in developing new anti-inflammatory drugs (Ahmed et al., 2017).
Antimicrobial and Cytotoxic Activities
Azole-containing piperazine derivatives have been designed and evaluated for their antibacterial, antifungal, and cytotoxic activities. Preliminary results indicate that most compounds exhibit moderate to significant activities against a range of pathogens, with some showing remarkable antimicrobial efficacy comparable to standard drugs (Gan et al., 2010).
Antidiabetic Potential
Piperazine derivatives have also been identified as new antidiabetic compounds. Structure-activity relationship studies led to the identification of highly potent antidiabetic agents that improve glucose tolerance without side effects, offering a promising avenue for diabetes treatment (Le Bihan et al., 1999).
Anti-HIV Activity
Research into the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing new non-nucleoside reverse transcriptase inhibitors for HIV-1 and HIV-2 has demonstrated promising results. These compounds were evaluated for their anti-HIV activity, contributing to the ongoing search for effective HIV treatments (Al-Masoudi et al., 2007).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on the specific substituents present on the benzimidazole, piperazine, and chromen-4-one portions of the molecule. Some benzimidazoles are known to cause skin irritation, and some piperazine derivatives can be hazardous if ingested or inhaled .
Future Directions
The future directions for research on this compound could include further investigation into its potential biological activities, as well as the development of new synthetic methods for its preparation. Given the wide range of activities exhibited by benzimidazoles, piperazines, and chromen-4-ones, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-25-18-8-4-3-7-17(18)24-22(25)15-26-10-12-27(13-11-26)23(29)21-14-19(28)16-6-2-5-9-20(16)30-21/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGACIDCTQSEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

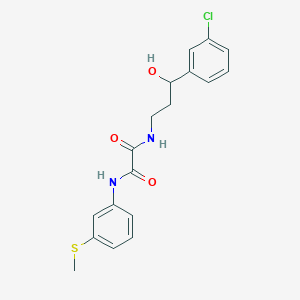
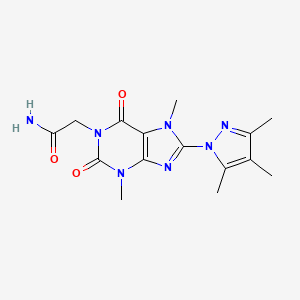

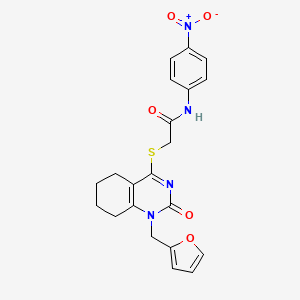
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)

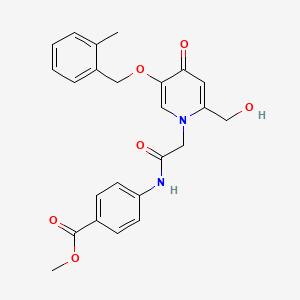
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2798592.png)
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)
![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)
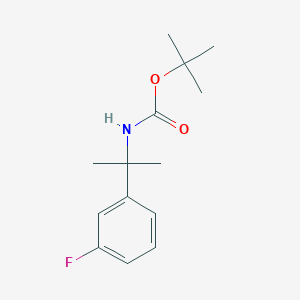
![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)

